molecular formula C6H6F3N3S B2871347 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine CAS No. 1140917-14-1

5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2871347
CAS No.: 1140917-14-1
M. Wt: 209.19
InChI Key: AMHUABXWQISYMP-UHFFFAOYSA-N
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Description

5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine is a high-purity chemical intermediate designed for pharmaceutical research and development, particularly in the field of oncology. This compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is a bioisostere of pyrimidine bases, which allows derivatives to potentially disrupt essential cellular processes like DNA replication in cancer cells . The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity . While research on this specific molecule is developing, its structural framework is highly relevant. 1,3,4-Thiadiazole derivatives bearing a trifluoromethyl group have demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC), in some cases showing superior potency to the reference drug doxorubicin . These compounds are frequently investigated as potential inhibitors of key molecular targets, such as Focal Adhesion Kinase (FAK) and tubulin polymerization, which are crucial for cancer cell survival and proliferation . Researchers can utilize this chemical as a key building block to synthesize novel compounds for screening against a broad range of biological targets in the quest for new anticancer agents. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use by qualified laboratory professionals.

Properties

IUPAC Name

5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3S/c7-6(8,9)5(1-2-5)3-11-12-4(10)13-3/h1-2H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHUABXWQISYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140917-14-1
Record name 5-[1-(trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(trifluoromethyl)cyclopropylamine with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply .

Chemical Reactions Analysis

Types of Reactions

5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H6F3N3SC_6H_6F_3N_3S . It features a 1,3,4-thiadiazole ring system, which is known for its importance in drug discovery and medicinal chemistry . Research indicates that derivatives of 1,3,4-thiadiazole have a wide range of potential applications, making them a promising area of study for novel therapeutic agents .

Scientific Research Applications

1,3,4-Thiadiazole derivatives, including this compound, have shown potential in various biological activities, such as:

  • Antimicrobial Agents These compounds can be used as scaffolds for promising antimicrobial agents .
  • Anti-cancer Agents They also show promise as anti-cancer agents .
  • COX-2 Inhibition Some derivatives exhibit selective inhibitory activity toward cyclooxygenase-2 (COX-2) enzymes . Certain compounds have demonstrated significant anti-inflammatory activity comparable to celecoxib .

1,3,4-Thiadiazoles' importance in drug discovery research has led to the synthesis and study of crystal structures of its derivatives . These structures contribute to the development of new therapeutic agents .

Relevant Studies

  • Anti-inflammatory Activity: A series of 2-trifluoromethyl/sulfonamido-5,6-diarylsubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives were synthesized and tested for cyclooxygenase inhibitory activity against COX-2 and COX-1 enzymes. The compounds showed selective inhibitory activity toward COX-2 and exhibited significant anti-inflammatory activity .
  • Synthesis and Crystal Structure: The synthesis and crystal structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one were reported, highlighting the importance of 1,3,4-thiadiazoles in drug discovery .
SupplierCountry
Shanghai Haohong Pharmaceutical Co., Ltd.China

Mechanism of Action

The mechanism of action of 5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key differences among thiadiazole derivatives arise from substituent variations. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Features
5-[1-(Trifluoromethyl)cyclopropyl]-... (Target) 1-(Trifluoromethyl)cyclopropyl C₆H₅F₃N₃S 209.19 154 37 High steric hindrance; enhanced metabolic stability due to CF₃
5-(2-Trifluoromethylphenyl)-... 2-Trifluoromethylphenyl C₉H₆F₃N₃S 245.22 Not reported Not reported Planar aromatic substituent; higher molecular weight
5-(3-Methoxyphenyl)-... 3-Methoxyphenyl C₉H₉N₃OS 207.25 Not reported Not reported Methoxy group improves solubility; lower lipophilicity
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-... Complex aryl substituent C₁₅H₁₀Cl₂N₃OS 365.23 Not reported Not reported Dual chloro groups enhance bioactivity (anticonvulsant ED₅₀: 20.11–35.33 mg/kg)

Key Observations:

  • Electronic Effects : The trifluoromethyl group in all CF₃-containing compounds increases electronegativity and electron-withdrawing properties, stabilizing the thiadiazole core .
  • Lipophilicity : The target compound’s cyclopropyl-CF₃ substituent may balance lipophilicity better than purely aromatic analogs, optimizing membrane permeability .

Biological Activity

5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C6H6F3N3SC_6H_6F_3N_3S. It features a thiadiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and potentially alters its interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that certain thiadiazole derivatives demonstrated effective antibacterial activity against strains such as Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Neuroprotective Effects

Some derivatives of thiadiazoles have been studied for neuroprotective effects. The presence of the thiadiazole ring may contribute to this activity through mechanisms involving antioxidant properties .

Case Studies and Research Findings

Several studies have focused on related compounds within the thiadiazole class that provide insights into the potential of this compound:

StudyFindingsBiological Activity
Dogan et al. (2018)Examined various substitutions on the amine group of thiadiazolesAntimicrobial activity against S. aureus (MIC 62.5 μg/mL)
Gowda et al. (2020)Investigated antioxidant propertiesSuggests potential neuroprotective effects
Skrzypek et al. (2021)Studied neuroprotective effects in vitroIndicated possible therapeutic applications for neurodegenerative diseases

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : Thiadiazole derivatives often interact with various enzymes, potentially inhibiting their activity.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell death.
  • Reactive Oxygen Species Modulation : The antioxidant properties may help in reducing oxidative stress in cells.

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